molecular formula C14H19ClN2O3S B2444452 N1-(3-chloro-2-methylphenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide CAS No. 1396879-62-1

N1-(3-chloro-2-methylphenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide

Cat. No.: B2444452
CAS No.: 1396879-62-1
M. Wt: 330.83
InChI Key: BEVPCXQZZFUDDA-UHFFFAOYSA-N
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Description

N1-(3-chloro-2-methylphenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide (CAS 1396879-62-1) is a synthetic oxalamide derivative with a molecular formula of C14H19ClN2O3S and a molecular weight of 330.8 . Oxalamide compounds are of significant interest in scientific research due to their role as multiatom bridging ligands in the synthesis of polynuclear metal complexes, which are valuable for studying magnetic and catalytic properties . The structure features a transoid conformation of the oxamide group, which is key to its ligand properties, and allows for the formation of hydrogen-bonded networks in the solid state, as observed in related compounds . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers can leverage this compound as a building block in organic synthesis or as a precursor in the development of more complex chemical entities, particularly in the field of coordination chemistry .

Properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3S/c1-9-10(15)5-4-6-11(9)17-13(19)12(18)16-7-14(2,20)8-21-3/h4-6,20H,7-8H2,1-3H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEVPCXQZZFUDDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C)(CSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(3-chloro-2-methylphenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C15H21ClN2O3S
  • Molecular Weight : 344.9 g/mol
  • CAS Number : 1396853-29-4

Biological Activity Overview

Research on the biological activity of this compound has primarily focused on its antimicrobial and anticancer properties. The following sections detail specific studies and findings related to its activity.

Antimicrobial Activity

A significant study evaluated the antimicrobial efficacy of various oxalamides, including this compound against several bacterial strains. The results indicated:

  • Gram-positive bacteria : The compound exhibited notable activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA).
  • Mycobacterial strains : Effective against Mycobacterium smegmatis and M. tuberculosis with submicromolar activity levels observed.
Bacterial StrainActivity LevelReference
Staphylococcus aureusNotable efficacy
Mycobacterium smegmatisSubmicromolar activity
M. tuberculosisEffective

Cytotoxicity Studies

The cytotoxic profile of the compound was assessed on various cancer cell lines. Key findings include:

  • Minimal cytotoxicity was observed in primary mammalian cell lines, indicating a favorable safety profile.
  • Higher selectivity towards cancer cells compared to normal cells was noted, suggesting potential therapeutic applications.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest:

  • Inhibition of cell wall synthesis in bacteria, akin to other oxalamides.
  • Potential interference with DNA replication in mycobacterial species.

Case Studies

Several case studies have been documented regarding the use of this compound in experimental settings:

  • Case Study 1 : A study involving a series of synthesized oxalamides demonstrated that derivatives similar to this compound showed enhanced antibacterial properties compared to traditional antibiotics.
  • Case Study 2 : In vitro assays revealed that the compound significantly reduced the viability of cancer cells in a dose-dependent manner, supporting its potential as an anticancer agent.

Q & A

Q. Table 1. Comparative Bioactivity of Structural Analogs

CompoundSubstituentIC50_{50} (µM)Target
Parent-SCH3_318.7 ± 2.1EGFR
Analog 1-OCH3_334.9 ± 3.5EGFR
Analog 2-CN9.2 ± 1.3VEGFR2

Q. Table 2. Optimization of Amide Coupling Conditions

ConditionCatalystTemp (°C)Yield (%)
TraditionalNone2565
OptimizedPd/C (5%)8089

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